molecular formula C13H22N2O B1358569 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-03-5

3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine

Cat. No.: B1358569
CAS No.: 910037-03-5
M. Wt: 222.33 g/mol
InChI Key: ODWHICGCLWFLBT-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine (CAS 910037-03-5) is a chemical compound supplied with a minimum purity of 95% . It is characterized by the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . This compound is classified as hazardous and is corrosive in nature, causing severe skin burns and eye damage . Researchers should handle it with appropriate precautions, including wearing protective gloves, protective clothing, and eye protection . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific research applications and mechanism of action for this compound are areas for scientific investigation. As a benzylamine derivative, it may serve as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research for developing new active molecules. Researchers are encouraged to consult specialized scientific literature and databases for further pharmacological and toxicological information.

Properties

IUPAC Name

N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHICGCLWFLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640316
Record name N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-03-5
Record name N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine typically involves multiple steps:

    Starting Materials: The synthesis begins with benzylamine and 3-chloropropanol.

    Ether Formation: The first step involves the reaction of benzylamine with 3-chloropropanol under basic conditions to form 3-(benzylamino)propoxybenzene.

    Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the dimethylamino group.

    Final Product: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.

    Reduction: Reduction reactions can convert the amine groups to their corresponding amines or even to hydrocarbons under strong reducing conditions.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Various substituted benzylamines and ethers.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is used as an intermediate for the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating diverse chemical structures.

Biology

In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The compound’s structure suggests it could be modified to create drugs with specific biological activities, such as neurotransmitter analogs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides flexibility to the molecule. These interactions can influence the compound’s binding to enzymes, receptors, or other biological macromolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Research Implications and Gaps

  • Catalytic Potential: The dimethylamino and benzylamine groups in the target compound suggest utility as directing groups in metal-catalyzed C–H functionalization, akin to ’s N,O-bidentate system .
  • Biological Activity : Structural analogs with piperidinyl or pyridinyl groups (e.g., ) show promise in neuroscience and pharmaceuticals, hinting at unexplored therapeutic avenues for the target compound .
  • Isomer-Specific Studies : The lack of comparative data between 3- and 4-position isomers underscores the need for targeted studies on reactivity and application.

Biological Activity

3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound features a dimethylamino group, a propoxy chain, and a N-methylbenzylamine moiety. These structural components contribute to its unique chemical reactivity and biological properties. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it shows potential inhibition of protein kinases, which are critical for various cellular functions.
  • Oxidative Stress Modulation : The compound's structure allows it to interact with oxidative stress pathways, potentially influencing cell survival and proliferation by modulating reactive oxygen species (ROS) levels.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructural FeaturesNotable Biological Activity
4-(Cyclopropylamino)-3-nitropyridineCyclopropyl and amino groupsModerate inhibition of certain kinases
3-NitropyridineLacks cyclopropyl groupMinimal biological activity compared to the target
N-(cyclopropylmethyl)-3-nitropyridin-4-amineSimilar structural featuresPotential interactions with various receptors

This comparison highlights how the unique combination of functional groups in this compound enhances its potential as a drug candidate.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Caspase Activation : The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Inflammation Modulation

Research indicates that this compound can modulate inflammatory responses:

  • Cytokine Production : It inhibits key signaling pathways involved in cytokine production, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Effects

Preliminary findings suggest neuroprotective properties:

  • Oxidative Damage Protection : The compound may protect neuronal cells from oxidative damage, indicating its potential utility in neurodegenerative disorders .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic efficacy.
  • Target Identification : Utilizing proteomics and genomics approaches to identify specific molecular targets for this compound.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity.

Q & A

Q. How can conflicting bioactivity data for this compound across studies be reconciled?

  • Answer : Differences in assay conditions (e.g., cell lines, incubation times) or solvent residues (e.g., DMSO) may skew results. Standardize protocols using OECD guidelines. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Meta-analyses of published data can identify confounding variables .

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